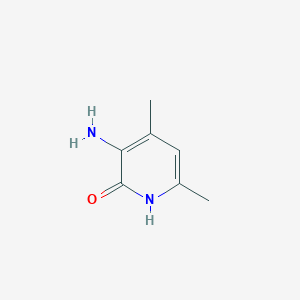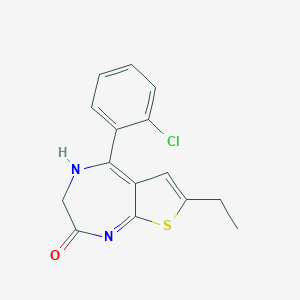
タウロムリコール酸
説明
タウロ-ω-ムリコール酸 (ナトリウム塩) は、二次胆汁酸である ω-ムリコール酸のタウリン抱合体です。これは肝臓から放出される胆汁酸であり、通常は胆汁うっ滞の研究に使用されます。 この化合物は、胆汁酸の調節と代謝に関与するファルネソイドX受容体 (FXR) の競合的かつ可逆的なアンタゴニストとしての役割で知られています .
科学的研究の応用
Tauro-ω-muricholic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving bile acids.
Biology: Investigated for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Studied for its potential therapeutic applications in treating cholestasis and other liver-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biomarker for neonatal sepsis[][3].
作用機序
タウロ-ω-ムリコール酸 (ナトリウム塩) は、ファルネソイドX受容体 (FXR) の競合的かつ可逆的なアンタゴニストとして作用することでその効果を発揮します。この受容体は、胆汁酸の合成、輸送、代謝の調節に関与しています。 FXRを阻害することにより、タウロ-ω-ムリコール酸 (ナトリウム塩) は胆汁酸レベルを調節し、様々な代謝経路に影響を与えることができます [3][3].
類似の化合物:
タウロ-α-ムリコール酸 (ナトリウム塩): 別のタウリン抱合胆汁酸であり、同様の特性を持ちますが、立体化学が異なります。
タウロ-β-ムリコール酸 (ナトリウム塩): β-ムリコール酸のタウリン抱合体であり、FXRアンタゴニストでもあります。
タウロ-γ-ムリコール酸 (ナトリウム塩): γ-ムリコール酸のタウリン抱合体であり、独自の生物学的活性を持っています
ユニークさ: タウロ-ω-ムリコール酸 (ナトリウム塩) は、ω-ムリコール酸との特異的な抱合と、新生児敗血症などの特定の生理的状態における主要な胆汁酸としての役割によりユニークです。 FXRアンタゴニストとして作用する能力も、他の胆汁酸とは異なります .
生化学分析
Biochemical Properties
Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.
Cellular Effects
Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.
Molecular Mechanism
At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .
Dosage Effects in Animal Models
The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .
Transport and Distribution
Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .
Subcellular Localization
Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .
準備方法
合成経路と反応条件: タウロ-ω-ムリコール酸 (ナトリウム塩) は、ω-ムリコール酸をタウリンと抱合させることで合成されます。 このプロセスには、クロストリジウムを含む腸内細菌叢の様々な微生物によるβ-ムリコール酸の酵素的変換が含まれます .
工業的製造方法: タウロ-ω-ムリコール酸 (ナトリウム塩) の工業的製造には、胆汁からのω-ムリコール酸の抽出、続いて制御された条件下でのタウリンとの抱合が含まれます。 その後、製品は高純度レベル、通常は95%以上になるまで精製されます .
反応の種類:
酸化: タウロ-ω-ムリコール酸 (ナトリウム塩) は酸化反応を起こし、様々な酸化誘導体の生成につながります。
還元: 還元反応は、化合物をその還元形に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方還元は脱ヒドロキシル化形態を生成する可能性があります .
4. 科学研究への応用
タウロ-ω-ムリコール酸 (ナトリウム塩) は、幅広い科学研究への応用を持っています:
化学: 様々な化学反応や胆汁酸に関する研究で試薬として使用されます。
生物学: 胆汁酸代謝における役割と腸内細菌叢への影響について調査されています。
医学: 胆汁うっ滞やその他の肝臓関連疾患の治療における潜在的な治療用途について研究されています。
産業: 医薬品の製造に使用され、新生児敗血症のバイオマーカーとして使用されます[][3].
類似化合物との比較
Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.
Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.
Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities
Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .
特性
CAS番号 |
25696-60-0 |
|---|---|
分子式 |
C26H45NO7S |
分子量 |
515.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
InChIキー |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Key on ui other cas no. |
25696-60-0 |
物理的記述 |
Solid |
同義語 |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid](/img/structure/B116813.png)












